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molecular formula C5H4ClN3O2 B7722512 2-Amino-5-chloro-3-nitropyridine CAS No. 409-39-2

2-Amino-5-chloro-3-nitropyridine

Cat. No. B7722512
M. Wt: 173.56 g/mol
InChI Key: GILTXHIJUUIMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620978

Procedure details

A mixture of the nitropyridine 2 (22.0 g 126.8 mmol), Raney Ni (2.2 g) and MeOH (220 mL) was shaken under H2 (20-40 psi) for 3 h, then filtered. The filtrate was rota-evaporated and the residual solid was dried to give 17.57 g (96%) of 3 as a tan powder, mp 169°-171° C. (lit. 172°-173° C, (Israel, M. & Day, A. R., J. Org. Chem. 24:1455-1460 (1959))). 1H NMR (DMSO-d6), 4.991 (bs, 2H), 5.555 (bs, 2H), 6.675 (d, 1H, J=2), 7.196 (d, 1H, J=2).
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1>[Ni].CO>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Cl
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
220 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (20-40 psi) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was rota-evaporated
CUSTOM
Type
CUSTOM
Details
the residual solid was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.57 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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